molecular formula C19H19FN4O2S B265634 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Cat. No. B265634
M. Wt: 386.4 g/mol
InChI Key: CAXBDFDWAQFYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is not fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, neuroinflammation, and microbial growth.
Biochemical and Physiological Effects:
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has been found to exhibit various biochemical and physiological effects, including cytotoxicity, neuroprotection, and antimicrobial activity. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In neurology, this compound has been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its neuroprotective effects. In infectious diseases, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea in lab experiments is its potential to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea. One direction is to further investigate its potential applications in cancer research, neurology, and infectious diseases. Another direction is to study its structure-activity relationship to identify more potent analogs. Additionally, more studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with 3-butoxybenzoyl chloride to obtain the intermediate compound, which is then reacted with thiosemicarbazide to form the final product. The reaction mechanism involves the formation of a thiadiazole ring through the reaction of the intermediate compound with thiosemicarbazide.

Scientific Research Applications

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurology, this compound has been studied for its potential neuroprotective effects and has been found to exhibit antioxidant and anti-inflammatory activities. In infectious diseases, this compound has been studied for its potential antimicrobial activity against various bacterial and fungal pathogens.

properties

Product Name

1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

Molecular Formula

C19H19FN4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C19H19FN4O2S/c1-2-3-11-26-16-6-4-5-13(12-16)17-23-24-19(27-17)22-18(25)21-15-9-7-14(20)8-10-15/h4-10,12H,2-3,11H2,1H3,(H2,21,22,24,25)

InChI Key

CAXBDFDWAQFYRZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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